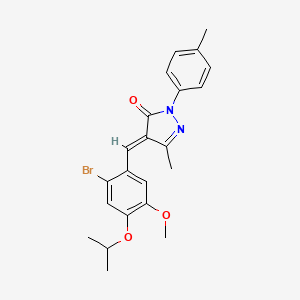![molecular formula C15H12ClFN2O2 B5467881 N-[3-(acetylamino)phenyl]-2-chloro-4-fluorobenzamide](/img/structure/B5467881.png)
N-[3-(acetylamino)phenyl]-2-chloro-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(acetylamino)phenyl]-2-chloro-4-fluorobenzamide, commonly known as ACY-1215, is a small molecule drug that has been developed as a potential treatment for cancer and other diseases. ACY-1215 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme that plays a key role in regulating cellular processes such as gene expression, protein degradation, and cytoskeleton dynamics.
作用机制
The mechanism of action of ACY-1215 involves its selective inhibition of N-[3-(acetylamino)phenyl]-2-chloro-4-fluorobenzamide, which leads to the accumulation of acetylated proteins in cells. This compound is known to regulate the activity of several key proteins involved in cancer cell growth and survival, including HSP90, cortactin, and β-catenin. By inhibiting this compound, ACY-1215 disrupts the function of these proteins and induces cancer cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, ACY-1215 has been shown to have other biochemical and physiological effects. For example, ACY-1215 has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. ACY-1215 has also been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of ACY-1215 for lab experiments is its high selectivity for N-[3-(acetylamino)phenyl]-2-chloro-4-fluorobenzamide, which reduces the risk of off-target effects. ACY-1215 is also relatively stable and can be easily synthesized in large quantities, making it suitable for use in high-throughput screening assays. However, one limitation of ACY-1215 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on ACY-1215. One area of interest is the development of combination therapies that combine ACY-1215 with other drugs to enhance its anti-cancer effects. Another area of interest is the development of new formulations of ACY-1215 that improve its solubility and bioavailability. Finally, there is interest in exploring the potential of ACY-1215 as a treatment for other diseases, such as neurodegenerative disorders and autoimmune diseases.
Conclusion:
In conclusion, ACY-1215 is a promising small molecule drug that has shown efficacy in preclinical models of cancer and other diseases. Its selective inhibition of N-[3-(acetylamino)phenyl]-2-chloro-4-fluorobenzamide makes it an attractive target for drug development, and its potential for use in combination therapies and in other disease areas makes it an exciting area of research.
合成方法
The synthesis of ACY-1215 involves several steps, including the reaction of 2-chloro-4-fluoroaniline with acetic anhydride to form N-acetyl-2-chloro-4-fluoroaniline, which is then reacted with 3-aminobenzoic acid to form ACY-1215. The synthesis of ACY-1215 has been optimized to improve its yield and purity, making it suitable for use in scientific research.
科学研究应用
ACY-1215 has been extensively studied in preclinical models of cancer and other diseases. In vitro studies have shown that ACY-1215 inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that ACY-1215 can inhibit tumor growth and metastasis in animal models of multiple myeloma, breast cancer, and other malignancies.
属性
IUPAC Name |
N-(3-acetamidophenyl)-2-chloro-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c1-9(20)18-11-3-2-4-12(8-11)19-15(21)13-6-5-10(17)7-14(13)16/h2-8H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLPQQDIVZRANJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

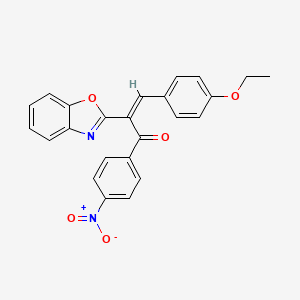
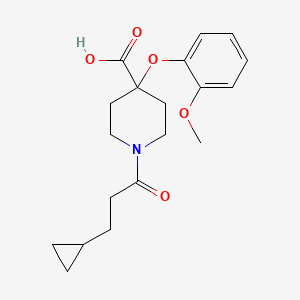
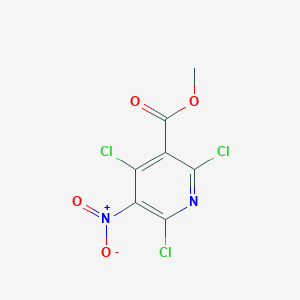
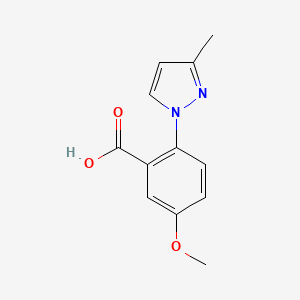
![N'-(4-fluorophenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5467818.png)
![(2,3-difluorobenzyl)methyl[(3-phenyl-5-isoxazolyl)methyl]amine](/img/structure/B5467820.png)
![N-(2-methoxyethyl)-4-methyl-3-[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5467832.png)
![2-[2-(2-thienyl)vinyl]-8-quinolinol](/img/structure/B5467834.png)
![5-(4-chlorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5467847.png)
![4-[4-(methylsulfonyl)phenyl]-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5467853.png)
![2-{2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5467875.png)
![4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-azepanol](/img/structure/B5467886.png)
![8-(3,5-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5467892.png)
